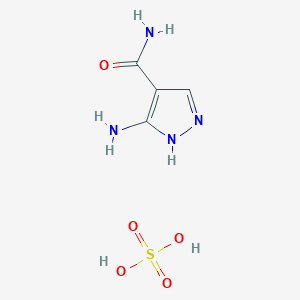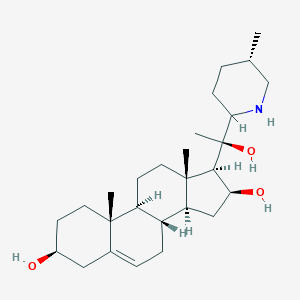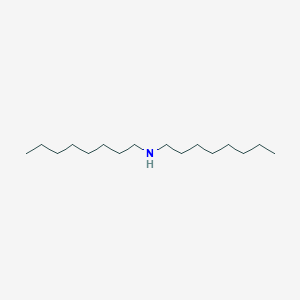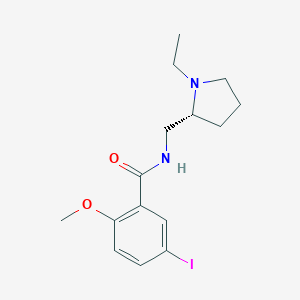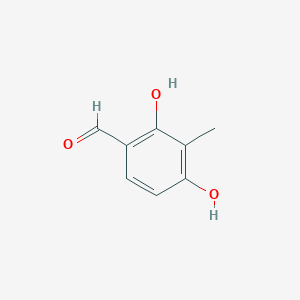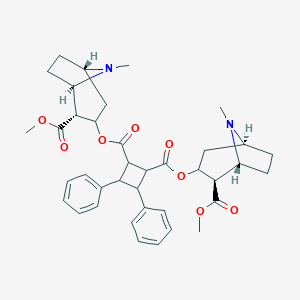
delta-Truxilline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Truxilline, also known as 8,9-didehydro-4-methoxy-5-methylthioergoline, is a naturally occurring alkaloid that belongs to the ergoline family. It is found in various species of fungi and has been the subject of extensive scientific research due to its potential therapeutic applications. Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of delta-Truxilline is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
生化学的および生理学的効果
Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against cellular damage and inflammation. It has also been found to exhibit neuroprotective properties, which may help to protect against neurological damage and degeneration. Additionally, delta-Truxilline has been found to exhibit anticancer activity, making it a promising candidate for further investigation in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using delta-Truxilline in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigating various pathways and mechanisms. However, one limitation of using delta-Truxilline in lab experiments is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
将来の方向性
There are many potential future directions for research on delta-Truxilline. One area of interest is its potential use in the treatment of various types of cancer, as it has been found to exhibit anticancer activity. Additionally, further investigation is needed to fully understand the mechanism of action of delta-Truxilline and its interactions with various receptors in the body. Other potential future directions for research on delta-Truxilline include its use in the treatment of neurodegenerative diseases, as well as its potential as an antioxidant and anti-inflammatory agent.
合成法
Delta-Truxilline can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound, while isolation from natural sources involves the extraction and purification of delta-Truxilline from fungi or other sources.
科学的研究の応用
Delta-Truxilline has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that delta-Truxilline exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to exhibit anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
特性
CAS番号 |
113350-52-0 |
|---|---|
製品名 |
delta-Truxilline |
分子式 |
C38H46N2O8 |
分子量 |
658.8 g/mol |
IUPAC名 |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |
InChIキー |
SYSWFFZJNZSEIZ-HEEFFJJLSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



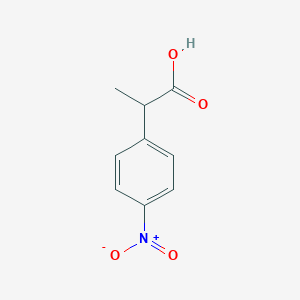
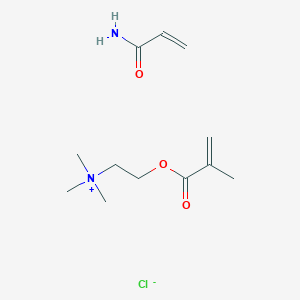
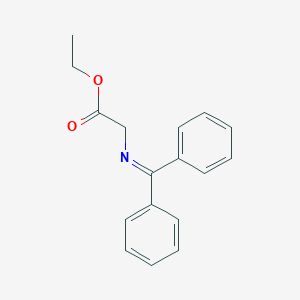
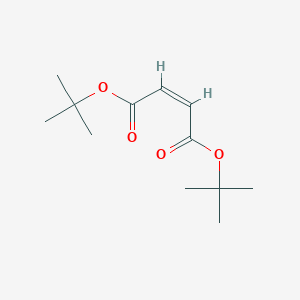
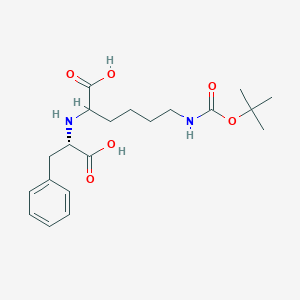
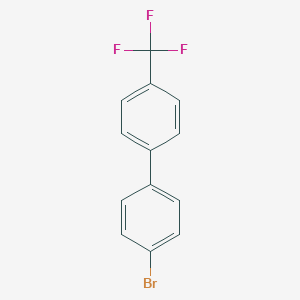
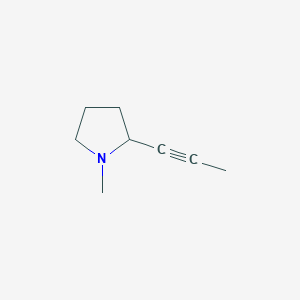
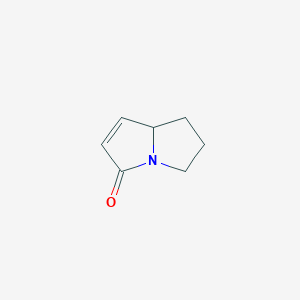
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
